molecular formula C22H20N6O4 B2387334 N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide CAS No. 1396583-70-2

N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide

Cat. No.: B2387334
CAS No.: 1396583-70-2
M. Wt: 432.44
InChI Key: CBSUZQIYDSEKKX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a pyridinyl group, and a pyrazinyl-oxadiazolyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the methoxyphenyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]propanamide
  • **N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]pentanamide

Uniqueness

N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-3-17(20(29)25-15-8-4-5-9-18(15)31-2)28-12-6-7-14(22(28)30)21-26-19(27-32-21)16-13-23-10-11-24-16/h4-13,17H,3H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSUZQIYDSEKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)N2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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